3-Cyclopropyl-2-methylpropanoic acid
Description
3-Cyclopropyl-2-methylpropanoic acid is a branched-chain carboxylic acid characterized by a cyclopropyl ring attached to the third carbon of the propanoic acid backbone and a methyl group at the second carbon. This compound is of interest in medicinal chemistry and agrochemical research due to its unique structural features, which may modulate biological activity and pharmacokinetic properties .
Properties
IUPAC Name |
3-cyclopropyl-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5(7(8)9)4-6-2-3-6/h5-6H,2-4H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNNQBQENNRWDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20604266 | |
| Record name | 3-Cyclopropyl-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20604266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60129-30-8 | |
| Record name | 3-Cyclopropyl-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20604266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-cyclopropyl-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-2-methylpropanoic acid can be achieved through several methods. One common approach involves the cyclopropanation of an appropriate alkene precursor followed by carboxylation. For instance, the reaction of cyclopropylmethyl bromide with a suitable Grignard reagent, followed by carbonation and subsequent acidification, yields the desired carboxylic acid.
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale organic synthesis techniques. This may include the use of continuous flow reactors for the cyclopropanation step, followed by efficient separation and purification processes to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropyl-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes, depending on the reducing agent used.
Substitution: The cyclopropyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various cyclopropyl derivatives.
Scientific Research Applications
3-Cyclopropyl-2-methylpropanoic acid is an organic compound with the molecular formula and a molecular weight of 128.17 g/mol . It features a cyclopropyl group attached to the second carbon of a methylpropanoic acid backbone, making it a unique carboxylic acid derivative. The structural configuration contributes to its interesting chemical properties, including reactivity and potential biological activity, which are of significant interest in various fields of chemistry and biology.
Scientific Research Applications
This compound has several applications across different fields.
Organic Synthesis: It serves as a building block for the preparation of more complex molecules in organic chemistry. For instance, the reaction of cyclopropylmethyl bromide with a suitable Grignard reagent, followed by carbonation and subsequent acidification, yields the desired carboxylic acid.
Biological Research: The compound is studied for its potential biological activity and interactions with biomolecules. Research indicates that this compound may exhibit various biological activities. Its carboxylic acid group allows for hydrogen bonding and ionic interactions with enzymes and receptors, potentially influencing their activity. The cyclopropyl moiety may enhance binding affinity and specificity by fitting into hydrophobic pockets of target proteins.
Drug Development: Ongoing studies are exploring its therapeutic applications, particularly as a precursor in drug development. A 3-pyridyl ether scaffold bearing a cyclopropane-containing side chain was recently identified in efforts to create novel antidepressants that act as partial agonists at α4β2-nicotinic acetylcholine receptors .
Biochemical Applications: Studies on interaction mechanisms involving this compound reveal its potential as a substrate for specific transport systems. It has been shown to interact with various enzymes during esterification reactions, highlighting its utility in biochemical applications. Furthermore, its interactions with amino acid transport systems suggest implications for drug delivery and metabolism.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and materials. Industrial production of this compound typically involves the use of large-scale organic synthesis techniques. This may include the use of continuous flow reactors for the cyclopropanation step, followed by efficient separation and purification processes to isolate the final product.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-2-methylpropanoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with various enzymes and receptors, influencing their activity. The cyclopropyl group may also contribute to the compound’s binding affinity and specificity by fitting into hydrophobic pockets of target proteins.
Comparison with Similar Compounds
Structural Features
The following table summarizes key structural differences between 3-Cyclopropyl-2-methylpropanoic acid and related compounds:
Key Observations :
Physicochemical Properties
- Lipophilicity: The 3-methoxyphenyl derivative (logP ~3.5) is more lipophilic than this compound (logP ~2.8) due to the aromatic ring. The trifluoromethyl-pyrazolyl compound shows intermediate logP (~3.1) owing to polarizable fluorine atoms.
Reactivity and Stability
- Acid Strength : The trifluoromethyl-pyrazolyl derivative has the lowest pKa (∼2.5) due to electron-withdrawing effects, enhancing its reactivity in esterification or amidation reactions.
- Metabolic Stability : Cyclopropyl-containing compounds generally resist oxidative metabolism, but the 3-methoxyphenyl variant may undergo O-demethylation, reducing its half-life in vivo.
Biological Activity
3-Cyclopropyl-2-methylpropanoic acid (CPMPA) is an organic compound with significant potential in various biological applications due to its unique structural properties. This article explores the biological activity of CPMPA, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound has the molecular formula CHO and a molecular weight of 128.17 g/mol. The compound features a cyclopropyl group attached to the second carbon of a methylpropanoic acid backbone, which contributes to its distinctive chemical reactivity and biological interactions .
Enzyme Interactions
The carboxylic acid group in CPMPA facilitates hydrogen bonding and ionic interactions with enzymes and receptors, potentially modulating their activities. Studies suggest that the cyclopropyl moiety enhances binding affinity to hydrophobic pockets in target proteins, which may lead to increased specificity in therapeutic applications .
Transport Systems
Research indicates that CPMPA may serve as a substrate for specific transport systems, interacting with various enzymes during esterification reactions. This interaction highlights its utility in biochemical applications, particularly in drug delivery and metabolism .
Therapeutic Applications
Ongoing studies are investigating the therapeutic potential of CPMPA in several areas:
- Anti-inflammatory Effects : Preliminary findings suggest that CPMPA may exhibit anti-inflammatory properties by modulating cytokine production .
- Anticancer Activity : Similar compounds have shown cytotoxic effects against cancer cell lines, indicating a potential role for CPMPA in cancer therapy. For instance, related cyclopropyl compounds have demonstrated significant antiproliferative activity against melanoma cells .
- Drug Development : Given its unique structure, CPMPA is being explored as a precursor in drug synthesis, particularly for developing selective inhibitors targeting specific pathways .
Comparative Analysis
To better understand the uniqueness of CPMPA, it is helpful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Cyclopropylacetic acid | CHO | Lacks methyl substitution on the propanoic backbone |
| 3-Cyclopropylpropanoic acid | CHO | Similar backbone but different substituents |
| 2-Methylpropanoic acid | CHO | No cyclopropyl group; simpler structure |
The presence of both cyclopropyl and methyl groups in CPMPA enhances its stability and resistance to metabolic degradation compared to these similar compounds .
Case Studies
- In Vitro Studies on Cancer Cell Lines : A study evaluated the cytotoxic effects of CPMPA analogs on various melanoma cell lines. Results indicated that modifications in the cyclopropyl group could improve pharmacological effects, leading to apoptosis and cell cycle arrest .
- Anti-inflammatory Activity Assessment : Another study investigated the effects of CPMPA on cytokine production using ELISA assays. Results showed a reduction in TNF-α and IL-1β levels, suggesting potential anti-inflammatory effects .
Q & A
Q. What synthetic routes are recommended for preparing 3-Cyclopropyl-2-methylpropanoic acid, and how can purity be confirmed?
- Methodological Answer : A common approach involves cyclopropanation of α,β-unsaturated precursors using reagents like trimethylsulfoxonium iodide. The methyl group can be introduced via alkylation of a propanoic acid derivative. Post-synthesis, purity is confirmed using HPLC (≥98% purity threshold) and melting point analysis (e.g., mp 85–89°C for structurally similar compounds) . Recrystallization in solvents like ethanol or column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR identify cyclopropyl ring protons (δ 0.5–1.5 ppm) and methyl/acidic protons. Compare experimental shifts with computational predictions (e.g., NIST Chemistry WebBook) to resolve ambiguities .
- FT-IR : Confirm carboxylic acid O-H stretch (~2500–3300 cm) and C=O stretch (~1700 cm) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., CHO theoretical vs. observed mass) .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Use fume hoods and impervious gloves (nitrile or neoprene) to avoid dermal exposure. Emergency showers and eyewash stations must be accessible .
- Store in airtight containers at 2–8°C, away from oxidizers and bases. Monitor stability via periodic HPLC to detect degradation .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental and theoretical spectral data?
- Methodological Answer :
- Cross-validate NMR data with density functional theory (DFT) calculations (e.g., Gaussian software). For cyclopropyl systems, assess ring strain effects on chemical shifts .
- Use X-ray crystallography to resolve stereochemical uncertainties. Compare unit cell parameters with Cambridge Structural Database entries .
Q. What strategies are effective for identifying and quantifying synthetic impurities?
- Methodological Answer :
- HPLC-MS : Use a C18 column (mobile phase: 0.1% formic acid/acetonitrile gradient) to separate impurities. Quantify via calibration curves of reference standards (e.g., EP impurity guidelines) .
- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and acidic/basic conditions to simulate degradation pathways .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically assessed?
- Methodological Answer :
- pH Stability : Incubate the compound in buffers (pH 1–13) at 25°C. Monitor degradation kinetics via UV-Vis spectroscopy (λ = 210–400 nm) .
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition onset temperatures. Accelerated aging studies (40–80°C) predict shelf life .
Q. What mechanistic insights guide the optimization of cyclopropanation reactions for this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
